4-(2-Chloroethyl)-2-methyl-1,3-thiazole
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Overview
Description
4-(2-Chloroethyl)-2-methyl-1,3-thiazole is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloroethyl group and a methyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethyl)-2-methyl-1,3-thiazole typically involves the reaction of 2-methylthiazole with 2-chloroethanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired thiazole compound. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroethyl)-2-methyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids, resulting in the formation of sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced using agents like lithium aluminum hydride, leading to the formation of the corresponding thiazolidine derivative.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in acetic acid or peracids in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of azidoethyl or thiocyanatoethyl derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Scientific Research Applications
4-(2-Chloroethyl)-2-methyl-1,3-thiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-(2-Chloroethyl)-2-methyl-1,3-thiazole involves its interaction with biological molecules through its reactive chloroethyl group. This group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of essential biological processes. The thiazole ring may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Mustard Gas (Bis(2-chloroethyl) sulfide): A well-known alkylating agent with similar chloroethyl groups.
Chlorambucil: A chemotherapy agent with a similar mechanism of action involving DNA alkylation.
Carmustine: Another alkylating agent used in cancer treatment with a similar chloroethyl group.
Uniqueness
4-(2-Chloroethyl)-2-methyl-1,3-thiazole is unique due to the presence of the thiazole ring, which imparts distinct chemical properties and potential biological activities. The combination of the chloroethyl group and the thiazole ring makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(2-chloroethyl)-2-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNS/c1-5-8-6(2-3-7)4-9-5/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMVBCKIEBSWKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177291-56-3 |
Source
|
Record name | 4-(2-chloroethyl)-2-methyl-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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